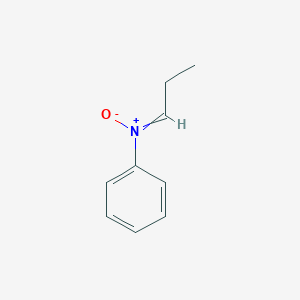
Nona-3,8-diyn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nona-3,8-diyn-2-ol is a chemical compound with the molecular formula C9H10O It is characterized by the presence of two triple bonds (diyn) and a hydroxyl group (ol) at the second carbon position This compound is part of the enynol family, which includes molecules with both alkene and alkyne functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of nona-3,8-diyn-2-ol typically involves the addition of a terminal alkyne to an aldehyde. One common method is the use of a BINOL-promoted asymmetric diacetylene addition to aldehydes . This method allows for the formation of chiral centers with high selectivity. The reaction conditions often include the use of a catalyst, such as BINOL, and the reaction is carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Nona-3,8-diyn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield nona-3,8-diyn-2-one, while reduction can produce nona-3,8-diene-2-ol.
Aplicaciones Científicas De Investigación
Nona-3,8-diyn-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of nona-3,8-diyn-2-ol involves its interaction with molecular targets, such as enzymes and receptors. The compound’s triple bonds and hydroxyl group allow it to form strong interactions with these targets, potentially inhibiting their activity. The specific pathways involved depend on the application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Nona-3,5-diyn-2-ol
- Nona-3,7-diyn-2-ol
- Nona-3,6-diyn-2-ol
Uniqueness
Nona-3,8-diyn-2-ol is unique due to the position of its triple bonds and hydroxyl group. This specific arrangement allows for distinct reactivity and interactions compared to other similar compounds. Its ability to form stable intermediates and products makes it valuable in various chemical and biological applications.
Propiedades
Número CAS |
120544-95-8 |
|---|---|
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
nona-3,8-diyn-2-ol |
InChI |
InChI=1S/C9H12O/c1-3-4-5-6-7-8-9(2)10/h1,9-10H,4-6H2,2H3 |
Clave InChI |
DKSGWXRCSCQVLO-UHFFFAOYSA-N |
SMILES canónico |
CC(C#CCCCC#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


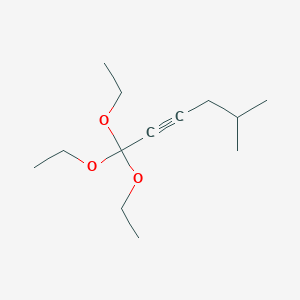

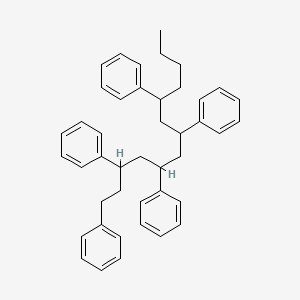
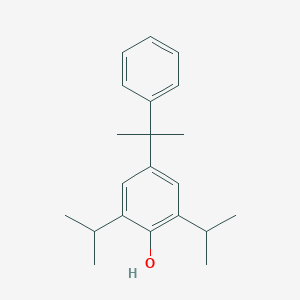
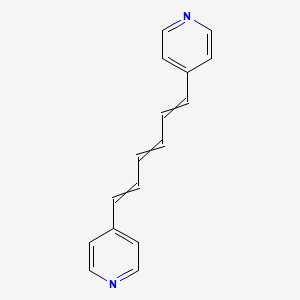
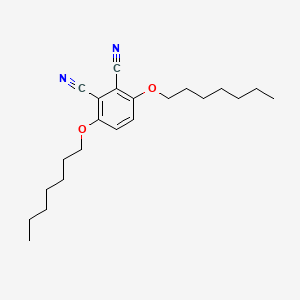
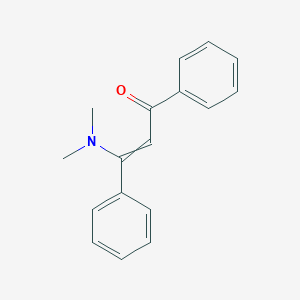
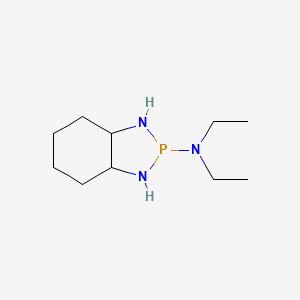
![6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14293867.png)
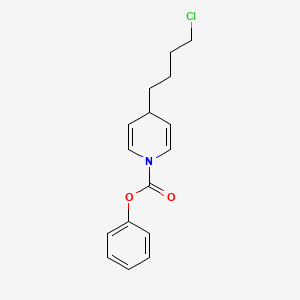

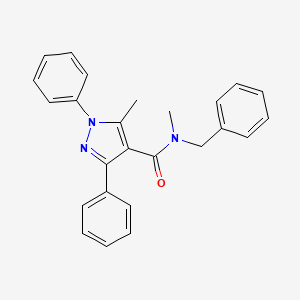
![1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione](/img/structure/B14293879.png)
